Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the 2-position and an ester functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-methoxypyridin-4-yl)-3-hydroxypropanoate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy group on the pyridine ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxypyridin-4-yl)methanamine
- 2-(2-Methoxypyridin-4-yl)ethylamine
Uniqueness
Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group on the pyridine ring also enhances its solubility and potential interactions with biological targets.
Biological Activity
Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2-position with a methoxy group and a 3-oxopropanoate moiety. The presence of these functional groups is critical for its biological activity, influencing its binding affinity to various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxy group and ester functional group enhance its binding affinity, allowing it to modulate biological pathways effectively. Research indicates that this compound may inhibit or activate specific proteins, leading to therapeutic effects in various biological systems.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing inflammation in various models. This activity suggests its potential use in treating inflammatory diseases.
3. Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
Research Findings
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. For example:
- Antimicrobial Studies : In one study, the compound was tested against several bacterial strains, showing varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Bacillus subtilis | 64 |
- Anti-inflammatory Mechanisms : Another study utilized animal models to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with this compound.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving multiple bacterial strains demonstrated that the compound effectively reduced bacterial load in infected tissue samples from animal models.
- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
UDUJZYUINRXBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NC=C1)OC |
Origin of Product |
United States |
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